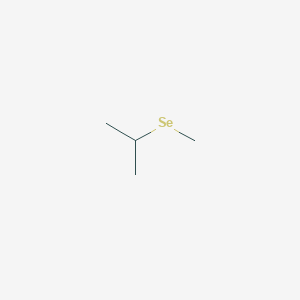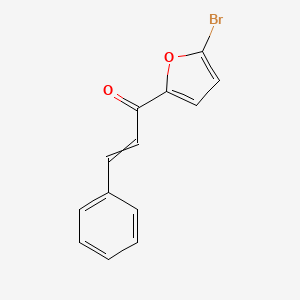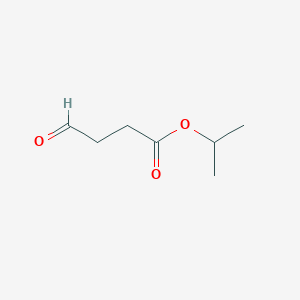
Butanoic acid, 4-oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-, 1-methylethyl ester is an organic compound with the molecular formula C7H12O3. It is an ester derived from butanoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-, 1-methylethyl ester typically involves the esterification of butanoic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+Isopropanol→Butanoic acid, 4-oxo-, 1-methylethyl ester+Water
Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous reactors and distillation columns are often used to separate the ester from the reaction mixture and purify it.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and isopropanol in the presence of an acid or base.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester can undergo oxidation to form butanoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Butanoic acid and isopropanol.
Reduction: Butanoic acid, 4-hydroxy-, 1-methylethyl ester.
Oxidation: Butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 4-oxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-, 1-methylethyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release butanoic acid, which can then participate in metabolic processes. The carbonyl group in the ester can also interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar ester with a methyl group instead of an isopropyl group.
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Another ester with a different substitution pattern.
Butanoic acid, 4-chloro-, 1-methylethyl ester: Similar ester with a chlorine substitution.
Uniqueness
Butanoic acid, 4-oxo-, 1-methylethyl ester is unique due to its specific ester structure and the presence of the 4-oxo group. This structural feature imparts distinct chemical reactivity and properties, making it valuable in various applications.
Properties
CAS No. |
61720-57-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
propan-2-yl 4-oxobutanoate |
InChI |
InChI=1S/C7H12O3/c1-6(2)10-7(9)4-3-5-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
NIZDDWQLRUCMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)

![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
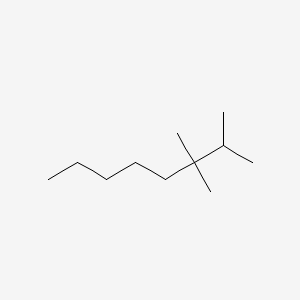
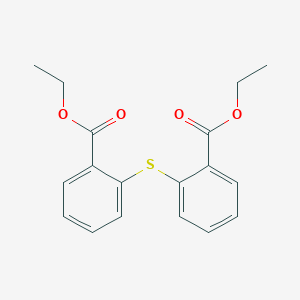
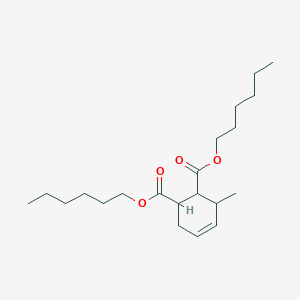

![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
